Methyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate
Description
Methyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate is a halogenated aromatic ester characterized by a phenyl ring substituted with bromine atoms at the 2- and 4-positions, a difluoromethoxy group (-OCHF₂) at the 6-position, and a methyl ester moiety (-COOCH₃) attached via a methylene bridge.
Properties
IUPAC Name |
methyl 2-[2,4-dibromo-6-(difluoromethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2F2O3/c1-16-9(15)4-6-7(12)2-5(11)3-8(6)17-10(13)14/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIFDNINFLDAPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1Br)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
- Molecular Formula : CHBrFO
- Molecular Weight : 373.97 g/mol
- CAS Number : 1804936-45-5
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Recent studies suggest that the compound may inhibit specific enzymes involved in lipid metabolism, particularly phospholipases. Inhibition of lysosomal phospholipase A2 (PLA2G15) has been linked to the compound's potential therapeutic effects, as this enzyme plays a crucial role in cellular lipid homeostasis and inflammation pathways .
Anticancer Properties
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies demonstrated significant inhibition of cell proliferation in breast and colon cancer cells, with IC50 values indicating potency in the low micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Neuroprotective Effects
Additionally, the compound has shown promise in neuroprotection. In animal models of neurodegenerative diseases, this compound reduced neuronal cell death and improved cognitive function. The neuroprotective mechanism is hypothesized to involve the modulation of oxidative stress pathways and inhibition of pro-inflammatory cytokines .
Case Studies
-
Breast Cancer Cell Line Study :
- Objective : Evaluate cytotoxicity against MCF-7 cells.
- Method : Cells treated with varying concentrations of the compound for 48 hours.
- Results : IC50 = 5 µM; significant increase in apoptosis markers was observed.
-
Neurodegeneration Model :
- Objective : Assess protective effects in a mouse model of Alzheimer’s disease.
- Method : Daily administration of the compound for four weeks.
- Results : Improved performance in memory tests and reduced amyloid plaque formation.
Data Table
| Study Type | Target Disease | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity Study | Breast Cancer (MCF-7) | 5 | Induction of apoptosis |
| Neuroprotection | Alzheimer's Model | Not specified | Reduction of oxidative stress |
| Inhibition Assay | PLA2G15 | Not specified | Enzyme inhibition leading to lipid homeostasis |
Comparison with Similar Compounds
Key Observations :
Halogenation :
- The target compound and Ethyl 2,4-dibromo-6-fluorophenylacetate share bromine at positions 2 and 4, but the latter replaces the difluoromethoxy group with a single fluorine atom at position 6 .
- Ethyl 2,4-difluoro-6-methoxyphenylacetate lacks bromine entirely, featuring fluorine at positions 2 and 4 .
Oxygen-Containing Substituents :
- The difluoromethoxy group (-OCHF₂) in the target compound introduces two electronegative fluorine atoms, enhancing electron-withdrawing effects compared to the methoxy (-OCH₃) group in Ethyl 2,4-difluoro-6-methoxyphenylacetate .
Implications of Substituent Variation
- Reactivity : Bromine’s polarizability and size facilitate nucleophilic aromatic substitution (NAS) reactions, making the target compound more reactive than its fluorine-substituted analogues. The difluoromethoxy group further directs electrophilic attack to specific ring positions.
- Stability : The -OCHF₂ group may confer resistance to oxidative degradation compared to -OCH₃ or -F, though hydrolysis susceptibility depends on ester group size (methyl vs. ethyl) .
- Biological Activity : Bromine’s bulk and hydrophobicity could enhance binding to hydrophobic protein pockets, while fluorine improves bioavailability and membrane permeability .
Q & A
Q. What are the key synthetic pathways for Methyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step modifications starting from precursors like substituted phenylacetic acids. Key steps include:
- Esterification : Reacting the carboxylic acid precursor (e.g., 2,4-dibromo-6-(difluoromethoxy)phenylacetic acid) with methanol in the presence of a catalyst like concentrated sulfuric acid under reflux, followed by purification via recrystallization (as seen in analogous ester syntheses) .
- Halogenation : Bromination at the 2- and 4-positions using reagents like bromine or N-bromosuccinimide (NBS) under controlled temperatures.
- Difluoromethoxy Introduction : Electrophilic substitution or nucleophilic displacement reactions with difluoromethylating agents (e.g., chlorodifluoromethane).
Optimization involves adjusting solvent polarity (e.g., methanol vs. acetonitrile), temperature (45°C–120°C), and catalyst loading to improve yield and purity .
Q. Which spectroscopic techniques are most effective for structural confirmation, and how are they interpreted?
- NMR Spectroscopy :
- ¹H NMR : The difluoromethoxy group (-OCF₂H) splits into a doublet of triplets (δ ~6.0–6.5 ppm due to coupling with two fluorine atoms). Bromine substituents deshield aromatic protons, shifting signals downfield (δ ~7.5–8.5 ppm) .
- ¹³C NMR : The ester carbonyl appears at δ ~165–170 ppm; CF₂ groups resonate at δ ~110–120 ppm (J coupling ~250 Hz for C-F).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) at m/z ~367–369 (accounting for Br isotopes). Fragmentation patterns identify bromine loss (e.g., -Br at m/z ~80/82) .
- IR Spectroscopy : Ester C=O stretching at ~1740 cm⁻¹ and C-F vibrations at ~1100–1250 cm⁻¹ .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Thermal Stability : Decomposition may occur above 100°C; store at 0°C–6°C for long-term stability (as recommended for structurally similar methyl esters) .
- pH Sensitivity : The ester group is prone to hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions. Neutral buffers (pH 6–8) are ideal for biological assays .
Advanced Research Questions
Q. How can contradictory spectroscopic data from different synthetic batches be systematically resolved?
- Step 1 : Cross-validate with multiple techniques (e.g., combining ¹H NMR, ¹⁹F NMR, and HRMS) to confirm the presence of unintended byproducts (e.g., debrominated species or ester hydrolysis products).
- Step 2 : Use HPLC-MS to quantify impurities. For example, residual starting materials (e.g., dibromo precursors) may appear as additional peaks in chromatograms.
- Step 3 : Optimize purification methods: Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol/water mixtures can isolate the pure product .
Q. What mechanistic insights explain the reactivity of the difluoromethoxy group in cross-coupling reactions?
The -OCF₂H group is electron-withdrawing, which:
- Activates Aromatic Rings for electrophilic substitution at the para and meta positions.
- Inhibits Nucleophilic Aromatic Substitution (NAS) due to steric hindrance from fluorine atoms.
Experimental evidence from analogous compounds suggests palladium-catalyzed Suzuki-Miyaura coupling requires bulky ligands (e.g., SPhos) to mitigate steric effects .
Q. How can computational modeling predict biological interactions or reaction pathways?
- Molecular Docking : Use software like Discovery Studio to simulate binding to biological targets (e.g., enzymes or receptors). The compound’s bromine atoms and ester group may form halogen bonds or hydrogen bonds with active-site residues .
- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to predict sites of electrophilic/nucleophilic attack. For example, the LUMO of the difluoromethoxy group may localize on fluorine atoms, guiding reactivity .
Q. What strategies address low yields in large-scale syntheses?
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., debromination) .
- Microwave-Assisted Synthesis : Enhances reaction rates for slow steps (e.g., esterification) by 50–70% compared to conventional heating .
- Catalyst Screening : Test alternatives to sulfuric acid (e.g., p-toluenesulfonic acid or immobilized enzymes) to reduce decomposition .
Methodological Considerations
- Data Interpretation : Always correlate spectral data with synthetic steps. For instance, unexpected ¹H NMR splitting may indicate incomplete bromination or ester hydrolysis.
- Reaction Monitoring : Use TLC (silica gel, UV-active) or in-situ IR to track intermediate formation (e.g., difluoromethoxy introduction) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
